

# The Pharmacological Profile of (+/-)-Tylophorine and its Derivatives: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+/-)-Tylophorine

Cat. No.: B1234331

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(+/-)-Tylophorine**, a phenanthroindolizidine alkaloid primarily isolated from plants of the *Tylophora* genus, and its synthetic derivatives have garnered significant scientific interest due to their potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of tylophorine and its analogues, with a focus on their anti-inflammatory, anticancer, and antiviral properties. We delve into the molecular mechanisms underpinning these activities, detailing the key signaling pathways modulated by these compounds. This guide also includes a compilation of quantitative data on the bioactivity of various derivatives, detailed experimental protocols for key assays, and visual representations of the pertinent signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts.

## Introduction

Phenanthroindolizidine alkaloids, including tylophorine and its derivatives, represent a class of natural products with a rich history in traditional medicine, particularly in the treatment of asthma, inflammation, and cancer.<sup>[1]</sup> The core structure, characterized by a phenanthrene ring fused to an indolizidine moiety, is the foundation for their potent biological effects.<sup>[2]</sup> However, challenges such as neurotoxicity and poor solubility have driven the development of numerous synthetic derivatives with improved therapeutic indices.<sup>[3]</sup> This guide aims to provide a detailed

technical resource on the pharmacological properties of **(+/-)-tylophorine** and its key derivatives, including DCB-3503, antofine, and cryptopleurine.

## Anticancer Activity

Tylophorine and its derivatives exhibit potent cytotoxic and antiproliferative activity against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutic agents.<sup>[4]</sup> Their anticancer effects are mediated through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis.

## Mechanism of Action

**Cell Cycle Arrest:** A consistent finding across numerous studies is the ability of tylophorine and its analogues to induce cell cycle arrest, primarily at the G1 phase.<sup>[1][5]</sup> This is often attributed to the downregulation of key cell cycle regulatory proteins, such as cyclin A2 and cyclin D1.<sup>[2][6]</sup> The c-Jun N-terminal kinase (JNK) signaling pathway plays a crucial role in this process.<sup>[5][7]</sup> Tylophorine treatment leads to the accumulation of c-Jun, which in turn downregulates the promoter activity of cyclin A2, thereby halting cell cycle progression.<sup>[5][8]</sup>

**Apoptosis Induction:** In addition to cell cycle arrest, tylophorine derivatives can induce programmed cell death in cancer cells. This apoptotic effect is often mediated through the activation of caspase-3 and caspase-9.<sup>[6]</sup>

**Anti-angiogenesis:** Tylophorine has been shown to inhibit tumor-induced angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).<sup>[9]</sup> It inhibits VEGFR2 kinase activity and its downstream signaling pathways, including Akt and Erk, thereby suppressing endothelial cell proliferation, migration, and tube formation.<sup>[9]</sup>

## Quantitative Anticancer Activity Data

The following tables summarize the *in vitro* cytotoxic and growth-inhibitory activities of tylophorine and its derivatives against various cancer cell lines. It is important to note that direct comparison of values across different studies should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values of Tylophorine and Derivatives Against Various Cancer Cell Lines

| Compound                             | Cell Line      | Cancer Type               | IC50 (nM)       | Reference(s) |
|--------------------------------------|----------------|---------------------------|-----------------|--------------|
| (+/-)-Tylophorine                    | A549           | Lung                      | 7.0 ± 0.2 ng/ml | [4]          |
| Col2                                 | Colon          | 8.6 ± 0.3 ng/ml           | [4]             |              |
| T47D                                 | Breast         | 113 µM                    | [10]            |              |
| Antofine                             | A549           | Lung                      | > 20 µM         | [11]         |
| DU-145                               | Prostate       | > 20 µM                   | [11]            |              |
| KB                                   | Nasopharyngeal | > 20 µM                   | [11]            |              |
| HCT-8                                | Colon          | > 20 µM                   | [11]            |              |
| (-)-Antofine                         | -              | -                         | 7.3 ± 1.9       | [3]          |
| rac-<br>Cryptopleurine               | -              | -                         | -               | [3]          |
| O-<br>methyltylophorini<br>dine (1)  | MDA-MB-231     | Triple-Negative<br>Breast | 13.6 ± 0.4      | [12]         |
| O-<br>methyltylophorini<br>dine (1s) | MDA-MB-231     | Triple-Negative<br>Breast | 4.2 ± 1         | [12]         |
| Tylophorinidine<br>(2)               | MDA-MB-231     | Triple-Negative<br>Breast | 117.9 ± 35      | [12]         |
| Tylophoridicine E<br>(3)             | MDA-MB-231     | Triple-Negative<br>Breast | -               | [12]         |
| 2-<br>demethoxytyloph<br>orine (4)   | MDA-MB-231     | Triple-Negative<br>Breast | 127 ± 21.4      | [12]         |
| Tylophorinidine<br>(5)               | MCF-7          | Breast                    | 6.45 µM         | [6]          |
| HepG2                                | Liver          | 4.77 µM                   | [6]             |              |
| HCT-116                              | Colon          | 20.08 µM                  | [6]             |              |

Table 2: GI50 Values of Tylophorine and Derivatives Against Various Cancer Cell Lines

| Compound            | Cell Line      | Cancer Type | GI50 (nM) | Reference(s) |
|---------------------|----------------|-------------|-----------|--------------|
| (+/-)-Tylophorine   | HepG2          | Liver       | 237 ± 32  | [13]         |
| HONE-1              | Nasopharyngeal | 114 ± 6     | [13]      |              |
| NUGC-3              | Gastric        | 134 ± 9     | [13]      |              |
| (+)-(S)-Tylophorine | HepG2          | Liver       | 4.9 ± 0.4 | [3]          |
| PANC-1              | Pancreatic     | 2.2 ± 0.3   | [3]       |              |
| CEM                 | Leukemia       | 5.2 ± 0.5   | [3]       |              |
| (-)-(R)-Tylophorine | HepG2          | Liver       | 371 ± 27  | [3]          |
| PANC-1              | Pancreatic     | 156 ± 26    | [3]       |              |
| CEM                 | Leukemia       | 323 ± 13    | [3]       |              |

## Anti-inflammatory Activity

Tylophorine and its derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1]

## Mechanism of Action

The anti-inflammatory effects of these compounds are largely attributed to their ability to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3] Tylophorine derivatives have been shown to inhibit NF-κB-mediated transcription, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[12][14] The derivative O-methyltylophorinidine has been shown to block NF-κB through the stabilization of its inhibitor, IκBα.[12]

## Quantitative Anti-inflammatory Activity Data

Table 3: IC50 Values of Tylophorine Derivatives for Anti-inflammatory Activity

| Compound                   | Assay                   | Cell Line               | IC50 (nM)            | Reference(s)         |
|----------------------------|-------------------------|-------------------------|----------------------|----------------------|
| O-methyltylophoridine (1)  | NF-κB Inhibition (2h)   | NFκB-MDA-MB-231-nanoluc | 17.1 ± 2.0           | <a href="#">[12]</a> |
| NF-κB Inhibition (24h)     | NFκB-MDA-MB-231-nanoluc | 3.7 ± 1                 | <a href="#">[12]</a> |                      |
| O-methyltylophoridine (1s) | NF-κB Inhibition (2h)   | NFκB-MDA-MB-231-nanoluc | 3.3 ± 0.2            | <a href="#">[12]</a> |
| Tylophorinidine (2)        | NF-κB Inhibition (2h)   | NFκB-MDA-MB-231-nanoluc | 211.8 ± 69.9         | <a href="#">[12]</a> |
| NF-κB Inhibition (24h)     | NFκB-MDA-MB-231-nanoluc | 38.2 ± 14.2             | <a href="#">[12]</a> |                      |
| Tylophoridicine E (3)      | NF-κB Inhibition (2h)   | NFκB-MDA-MB-231-nanoluc | 284.9 ± 60.4         | <a href="#">[12]</a> |
| NF-κB Inhibition (24h)     | NFκB-MDA-MB-231-nanoluc | 114.5 ± 17.9            | <a href="#">[12]</a> |                      |
| 2-demethoxytylophorine (4) | NF-κB Inhibition (2h)   | NFκB-MDA-MB-231-nanoluc | 83.0 ± 14.7          | <a href="#">[12]</a> |
| NF-κB Inhibition (24h)     | NFκB-MDA-MB-231-nanoluc | 28.3 ± 5.6              | <a href="#">[12]</a> |                      |
| (-)-Antofine               | NF-κB Inhibition        | HepG2-NF-κB-luc         | 7.3 ± 1.9            | <a href="#">[3]</a>  |
| rac-Cryptopleurine         | NF-κB Inhibition        | HepG2-NF-κB-luc         | -                    | <a href="#">[3]</a>  |
| Derivative 31              | Cytotoxicity            | Raw 264.7               | ~500 μM              | <a href="#">[15]</a> |
| Derivative 32              | Cytotoxicity            | Raw 264.7               | ~500 μM              | <a href="#">[15]</a> |

## Antiviral Activity

Several tylophorine derivatives have demonstrated potent antiviral activity against a range of viruses, including coronaviruses such as SARS-CoV and SARS-CoV-2.[16][17][18]

## Mechanism of Action

The precise antiviral mechanism is still under investigation, but it is believed to involve the inhibition of viral replication.[19]

## Quantitative Antiviral Activity Data

Table 4: EC50 Values of Tylophorine and Derivatives Against Various Viruses

| Compound                                                      | Virus                    | Cell Line | EC50 (nM) | Reference(s) |
|---------------------------------------------------------------|--------------------------|-----------|-----------|--------------|
| Tylophorine (1a)                                              | TGEV                     | ST        | 58 ± 4    | [19]         |
| 7-methoxycryptopleurine (1c)                                  | TGEV                     | ST        | 20 ± 1    | [19]         |
| Derivative 1e                                                 | TGEV                     | ST        | 8 ± 2     | [19]         |
| Derivative 1g                                                 | TGEV                     | ST        | 82 ± 8    | [19]         |
| Derivative 1h                                                 | TGEV                     | ST        | 18 ± 1    | [19]         |
| Tylophorine, tylophorinine, and 7-methoxycryptopleurine oxide | SARS-CoV (Urbani strain) | Vero 76   | <5 to 18  | [1]          |
| Tylophorine-based compounds                                   | HCoV-229E                | -         | up to 6.5 | [16]         |
| SARS-CoV-2                                                    | -                        | 2.5-14    | [16]      |              |
| NK007(S,R) (tylophorine malate)                               | SARS-CoV-2               | -         | 30        | [18]         |
| NP-NK007 (nanosized)                                          | SARS-CoV-2               | -         | 7         | [18]         |
| LP-NK007 (nanosized)                                          | SARS-CoV-2               | -         | 14        | [18]         |

## Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by tylophorine and its derivatives.

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF- $\kappa\text{B}$  signaling pathway by tylophorine derivatives.

[Click to download full resolution via product page](#)

Caption: Tylophorine inhibits angiogenesis by targeting the VEGFR2 signaling pathway.



[Click to download full resolution via product page](#)

Caption: Tylophorine induces G1 arrest via c-Jun accumulation.

## Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently used to characterize the pharmacological profile of tylophorine and its derivatives.

## Cell Viability and Cytotoxicity Assays

**MTT Assay:** This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

- Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Procedure:
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
  - Add MTT solution to each well and incubate for 2-4 hours at 37°C.
  - Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability relative to untreated control cells and determine the IC<sub>50</sub> value.

**Clonogenic Assay:** This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment with a cytotoxic agent.

- Procedure:
  - Treat cells with the test compound for a specified period.
  - Harvest the cells and seed a known number into new culture dishes.
  - Incubate for 1-3 weeks to allow for colony formation.
  - Fix the colonies with a solution like methanol and acetic acid.

- Stain the colonies with a dye such as crystal violet.
- Count the number of colonies (typically defined as a cluster of  $\geq 50$  cells).
- Calculate the surviving fraction for each treatment condition.

## In Vitro Kinase Assays

**VEGFR2 Kinase Inhibition Assay:** This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR2.

- Principle: This is often a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
- Procedure:
  - In a multi-well plate, combine recombinant VEGFR2 enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and the test compound at various concentrations.
  - Initiate the kinase reaction by adding ATP.
  - Incubate at 30°C for a specified time (e.g., 45 minutes).
  - Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and its substrate.
  - Measure the luminescence using a luminometer.
  - Calculate the percentage of kinase inhibition and determine the IC<sub>50</sub> value.

**c-Jun N-terminal Kinase (JNK) Assay:** This assay measures the activity of JNK by quantifying the phosphorylation of its substrate, c-Jun.

- Principle: This can be a radioactive or non-radioactive assay. In the non-radioactive version, a phospho-specific antibody is used to detect the phosphorylated substrate.
- Procedure (Non-radioactive):

- Prepare a reaction mixture containing active JNK enzyme, a c-Jun peptide substrate, and the test compound.
- Initiate the reaction by adding ATP.
- Incubate at 30°C for 30 minutes.
- Terminate the reaction and separate the products by SDS-PAGE.
- Transfer the proteins to a membrane (Western blot).
- Probe the membrane with a primary antibody specific for phosphorylated c-Jun, followed by an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

## NF-κB Reporter Assay

This assay is used to measure the transcriptional activity of NF-κB.

- Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
- Procedure:
  - Seed cells stably or transiently transfected with the NF-κB luciferase reporter construct in a multi-well plate.
  - Pre-treat the cells with the test compound.
  - Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
  - Incubate for a specified period (e.g., 6-24 hours).
  - Lyse the cells and add a luciferase substrate.
  - Measure the luminescence using a luminometer.

- Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

## Animal Models

**Tumor Xenograft Model:** This *in vivo* model is used to evaluate the antitumor efficacy of a compound.

- Procedure:
  - Inject human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
  - Allow the tumors to grow to a palpable size.
  - Randomize the mice into treatment and control groups.
  - Administer the test compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule.
  - Measure the tumor volume regularly using calipers.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

**Carrageenan-Induced Paw Edema Model (Anti-inflammatory):** This is a widely used model of acute inflammation.

- Procedure:
  - Administer the test compound to rodents (rats or mice).
  - After a set time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce inflammation and edema.
  - Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

- Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

## Toxicity and Safety Profile

While tylophorine and its derivatives show significant therapeutic promise, their clinical development has been hampered by toxicity concerns. The parent compound, tylophorine, and some of its early derivatives have been associated with central nervous system (CNS) side effects.<sup>[2]</sup> Additionally, gastrointestinal issues such as nausea and vomiting have been reported.<sup>[1]</sup> A study on the pure alkaloid from *Tylophora asthamatica* in male rats reported an oral LD<sub>50</sub> of 35.32 mg/kg and indicated potential liver and testicular toxicity at higher doses.<sup>[20]</sup>

The development of new derivatives aims to mitigate these toxicities while retaining or enhancing the therapeutic activity. Strategies such as increasing the polarity of the molecules to limit blood-brain barrier penetration are being explored to reduce CNS side effects.<sup>[3]</sup> Further preclinical and clinical studies are necessary to fully characterize the safety profile of novel tylophorine analogues.

## Conclusion

**(+/-)-Tylophorine** and its derivatives represent a promising class of compounds with a broad spectrum of pharmacological activities. Their potent anticancer, anti-inflammatory, and antiviral effects are underpinned by their ability to modulate key signaling pathways, including NF-κB, VEGFR2, and c-Jun-mediated pathways. While toxicity remains a challenge, the ongoing development of novel analogues with improved safety profiles holds significant promise for the future clinical application of these compounds. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of natural products.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC  
[pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC  
[pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity and G2/M cell cycle arrest mediated by antofine, a phenanthroindolizidine alkaloid isolated from Cynanchum paniculatum - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 5. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Proliferative, and Kinase Inhibitory Activity of Phenanthroindolizidine Alkaloids Isolated from Tylophora indica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of novel tylophorine derivatives and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis

virus and human severe acute respiratory syndrome coronavirus - PubMed  
[pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and Nanosized Preparations of (S,R)-Tylophorine Malate as Novel anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis virus and human severe acute respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacological Profile of (+/-)-Tylophorine and its Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1234331#pharmacological-profile-of-tylophorine-and-its-derivatives>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)